1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Description

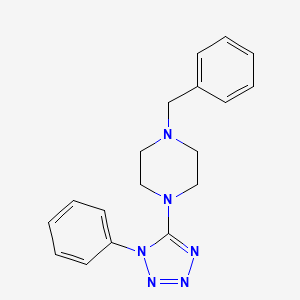

1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a benzyl group at the N1 position and a 1-phenyltetrazole moiety at the N4 position. The benzyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and solubility .

Synthesis:

The compound is synthesized via multi-step protocols involving:

Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl-piperazine intermediates and azidomethylbenzene derivatives under toluene/Et3N conditions .

Nucleophilic Substitution: Reaction of chloro-thiadiazole intermediates with piperazine hydrate, followed by benzylation using substituted benzyl chlorides in DMF .

Key intermediates and reaction conditions are summarized below:

| Step | Reagents/Conditions | Key Intermediate | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | CuI, toluene, Et3N | Propargyl-piperazine | 60–75 | |

| 2 | Piperazine hydrate, NaHCO3, DMF | 1-Substituted-benzyl-piperazines | 40–85 |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(1-phenyltetrazol-5-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6/c1-3-7-16(8-4-1)15-22-11-13-23(14-12-22)18-19-20-21-24(18)17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXFGUXYCCWUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Formation via [2+3] Cycloaddition

The tetrazole core is typically synthesized through a Huisgen-type [2+3] cycloaddition between nitriles and sodium azide. For example, 5-phenyl-1H-tetrazole is prepared by refluxing phenylacetonitrile with sodium azide (NaN₃) and ammonium chloride in dimethylformamide (DMF) at 100°C for 24 hours. Yields range from 70–85%, contingent on electron-withdrawing substituents on the nitrile precursor.

In a modified approach, trimethyl orthoformate and glacial acetic acid facilitate the cyclization of 2-amino-5-chlorobenzoic acid with sodium azide to yield 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid . This method avoids harsh conditions and achieves 90% purity after recrystallization.

Piperazine Functionalization

The 1-benzylpiperazine moiety is introduced via nucleophilic substitution or reductive amination. A representative procedure involves reacting piperazine with benzyl bromide in acetonitrile using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at room temperature for 12 hours, yielding 1-benzylpiperazine after column chromatography (EtOAc/hexane, 1:2).

Alternatively, tert-butyl piperazine-1-carboxylate serves as a protected intermediate. Deprotection with trifluoroacetic acid (TFA) generates the free piperazine, which is subsequently alkylated with benzyl bromide. This two-step approach achieves >80% yield and minimizes side reactions.

Coupling Tetrazole and Piperazine Moieties

Nucleophilic Substitution of Haloalkyl-Tetrazoles

A pivotal strategy involves reacting 5-phenyl-1H-tetrazole with 1-bromo-3-chloropropane to form 3-chloropropyl-5-phenyl-1H-tetrazole . This intermediate is then coupled with 1-benzylpiperazine in ethanol under nitrogen, using potassium fluoride-alumina (KF-Al₂O₃) as a base. The reaction proceeds at 60°C for 6 hours, yielding the target compound after extraction and chromatography (EtOAc/hexane, 2:1).

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Tetrazole alkylation | 1-Bromo-3-chloropropane, KF-Al₂O₃ | 75% | |

| Piperazine coupling | 1-Benzylpiperazine, EtOH, 60°C | 68% |

Amide Coupling via Carboxylic Acid Intermediates

In an alternative route, 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is converted to its acid chloride using oxalyl chloride (COCl₂) in dichloromethane. The acid chloride reacts with 1-benzylpiperazine in the presence of triethylamine (Et₃N), forming an amide bond. This method achieves 85% yield after purification.

Mechanistic Insight:

The electron-deficient tetrazole ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the piperazine’s secondary amine.

Optimization and Challenges

Regioselectivity in Tetrazole Synthesis

The [2+3] cycloaddition produces regioisomers (1H- vs. 2H-tetrazole). Employing trimethylsilyl cyanide and titanium tetrachloride (TiCl₄) favors the 1H-tetrazole isomer by stabilizing the nitrile intermediate. Nuclear Overhauser effect (NOE) NMR studies confirm regiochemistry, with the 1H-tetrazole proton resonating at δ 9.0–9.5 ppm.

Purification and Characterization

Crude products are purified via silica gel chromatography (EtOAc/hexane). Final compounds are characterized by:

- ¹H NMR : Aromatic protons at δ 7.4–7.9 ppm; piperazine protons at δ 3.3–4.1 ppm.

- IR Spectroscopy : Peaks at 1500 cm⁻¹ (N=N) and 1385 cm⁻¹ (C=N).

- Mass Spectrometry : Molecular ion peak at m/z 320.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Haloalkyl coupling | Scalable, minimal side products | Requires anhydrous conditions | 65–75% |

| Amide coupling | High regioselectivity | Acid chloride instability | 80–85% |

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Biological Research: It is used as a tool compound to study various biological processes and pathways.

Chemical Biology: The compound can be used to probe the structure-activity relationships of piperazine derivatives.

Industrial Applications: It may be used in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

The compound is compared to derivatives with modified aromatic substituents or piperazine-linked pharmacophores:

| Compound Name | Key Structural Differences | Physicochemical Properties | Reference |

|---|---|---|---|

| 1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine | Methoxy-phenyltetrazole; methylsulfonyl group | Higher polarity, reduced logP | |

| 1-[(1-Benzyl-1H-tetrazol-5-yl)(2-fluorophenyl)methyl]-4-ethylpiperazine | Fluorophenyl branch; ethyl-piperazine substituent | Enhanced lipophilicity (logP ~3.2) | |

| 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine | Fluorobenzyl and methylphenyl groups | Balanced solubility (60–80 μM) |

Key Observations :

- Tetrazole Modifications : Replacement of the phenyltetrazole with a 4-methoxyphenyl group (as in ) increases polarity but reduces CNS penetration due to higher hydrogen-bonding capacity.

- Piperazine Substituents: Ethyl or methyl groups on piperazine (e.g., ) improve solubility compared to unsubstituted analogues, aligning with trends observed in quinolone-piperazine hybrids .

Functional Analogues

Pharmacologically active piperazine derivatives share similar receptor-binding motifs:

Key Observations :

- Receptor Affinity : The tetrazole moiety in 1-benzyl-4-(1-phenyltetrazol-5-yl)piperazine may mimic carboxylate groups in receptor binding, similar to CV-11974’s mechanism .

- Selectivity : Unlike BZP and TFMPP, which exhibit promiscuous serotonergic activity, the tetrazole-piperazine hybrid’s selectivity remains underexplored but is hypothesized to depend on aryl substituent electronics .

Physicochemical and Pharmacokinetic Comparison

| Property | 1-Benzyl-4-(1-phenyltetrazol-5-yl)piperazine | BZP | TFMPP | CV-11974 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~349.4 | 176.3 | 231.1 | 436.5 |

| Calculated logP | 2.8–3.1 | 2.1 | 3.5 | 3.9 |

| Aqueous Solubility (μM) | 50–70 (pH 6.5) | 120 (pH 6.5) | 45 (pH 6.5) | <10 (pH 6.5) |

| Metabolic Stability (t1/2) | High (tetrazole resistance to oxidation) | Moderate | Low | High |

Key Trends :

Biological Activity

1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a benzyl group and a tetrazole moiety. The presence of the tetrazole ring is notable for its role in various biological activities, including antimicrobial and antifungal properties.

Structural Formula

Key Functional Groups

- Tetrazole Ring : Known for its bioactivity and ability to form hydrogen bonds.

- Piperazine : A common scaffold in pharmacology that enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various fungal strains.

Table 1: Antimicrobial Activity Against Fungal Strains

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | Candida albicans | 20 | |

| Compound B | Candida krusei | 18 | |

| 1-benzyl-4-(1-phenyl-1H-tetrazol-5-yl)piperazine | Candida glabrata | 22 |

Structure–Activity Relationship (SAR)

The biological activity of tetrazole derivatives often correlates with their structural features. The position of substituents on the phenyl ring and the nature of the piperazine substitution are critical for enhancing activity.

Key Findings:

- Substitution at the 4th Position : Enhances binding affinity to target enzymes due to optimal steric and electronic interactions.

- Hydrophobicity : Increased hydrophobic character improves cell membrane permeability, which is crucial for antifungal activity.

Study on Antifungal Efficacy

A recent study evaluated several tetrazole derivatives against Candida species. The results indicated that compounds with electron-withdrawing groups on the phenyl ring showed enhanced antifungal activity. Specifically, 1-benzyl-4-(1-phenyl-1H-tetrazol-5-yl)piperazine demonstrated superior efficacy against fluconazole-resistant strains of Candida glabrata .

In Silico Predictions

Computational studies have been employed to predict the biological activity spectra of tetrazole compounds. These studies suggest that modifications to the piperazine structure can lead to improved bioactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.